molecular formula C12H23FN2O2 B2554687 Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate CAS No. 1654772-83-4

Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate

Cat. No.: B2554687
CAS No.: 1654772-83-4
M. Wt: 246.326
InChI Key: PVBKOPJMQLVSIE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-fluoroethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl N-[1-(2-chloroethyl)piperidin-3-YL]carbamate
  • Tert-butyl N-[1-(2-bromoethyl)piperidin-3-YL]carbamate
  • Tert-butyl N-[1-(2-iodoethyl)piperidin-3-YL]carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoroethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBKOPJMQLVSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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